Hydroxyglimepiride

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Hydroxyglimepiride (trans-hydroxy glimepiride, M1) is the active CYP2C9-mediated metabolite of glimepiride with independent hypoglycemic activity. Unlike generic glimepiride or inactive M2, M1 requires distinct LC-MS/MS transitions (m/z 507.4→352.4) and calibration standards. Essential for FDA/EMA-compliant bioanalytical method validation, bioequivalence studies, and CYP2C9 pharmacogenomic investigations where metabolite quantification is mandated. Laboratories conducting therapeutic drug monitoring or DDI studies cannot substitute with parent drug standards without compromising assay accuracy and regulatory compliance.

Molecular Formula C24H34N4O6S
Molecular Weight 506.6 g/mol
CAS No. 127554-89-6
Cat. No. B158845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyglimepiride
CAS127554-89-6
Synonymshydroxy-glimepiride
hydroxyglimepiride
Molecular FormulaC24H34N4O6S
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
InChIInChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
InChIKeyYUNQMQLWOOVHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyglimepiride CAS 127554-89-6 | Reference Standard for Glimepiride Active Metabolite Analysis


Hydroxyglimepiride (trans-hydroxy glimepiride, M1; CAS 127554-89-6) is the primary active metabolite of the third-generation sulfonylurea antidiabetic agent glimepiride [1]. It is formed predominantly in the liver via cytochrome P450 2C9 (CYP2C9)-mediated hydroxylation [2]. This compound retains pharmacological hypoglycemic activity, distinguishing it from the inactive carboxyl metabolite M2, and is routinely employed as an analytical reference standard for therapeutic drug monitoring (TDM), bioequivalence studies, and pharmacokinetic investigations [3].

Why Glimepiride and Other Sulfonylureas Cannot Substitute for the Hydroxyglimepiride Analytical Reference Standard


For analytical and pharmacokinetic applications, generic substitution of hydroxyglimepiride with glimepiride or other sulfonylurea metabolites is scientifically invalid due to fundamental differences in molecular structure, chromatographic behavior, and biological activity profile [1]. Hydroxyglimepiride (MW 506.6 g/mol) exhibits distinct retention time and mass spectrometric transitions (m/z 507.4→352.4) from the parent drug (m/z 491.4→352.4), rendering cross-calibration impossible without an authentic reference standard [2]. Moreover, hydroxyglimepiride demonstrates independent pharmacological activity, producing a statistically significant 12% reduction in minimum serum glucose concentration and a 9% reduction in average glucose over four hours versus placebo in human subjects—a property absent in the inactive carboxyl metabolite M2 [1]. Consequently, laboratories conducting bioanalytical method validation, therapeutic drug monitoring, or drug-drug interaction studies require this specific reference material to ensure assay accuracy and regulatory compliance.

Quantitative Differentiation Evidence for Hydroxyglimepiride (CAS 127554-89-6) as a Reference Standard


Comparative Pharmacokinetic Profile: Hydroxyglimepiride (M1) Exhibits Delayed Tmax and 5.5-Fold Lower Cmax than Parent Glimepiride

In a single-dose oral pharmacokinetic study conducted in 22 healthy male Chinese volunteers receiving 2 mg glimepiride, hydroxyglimepiride (M1) exhibited substantially different exposure parameters compared to the parent compound. The metabolite demonstrated a 55.6% longer time to peak concentration, an 81.9% lower peak plasma concentration, and a 68.3% lower total systemic exposure over 24 hours [1].

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Independent Pharmacodynamic Activity: Intravenous Hydroxyglimepiride Produces 12% Glucose Reduction vs. Placebo in Human Subjects

In a single-blind, randomized, placebo-controlled crossover study with 12 healthy male volunteers, intravenous administration of 1.5 mg hydroxyglimepiride significantly decreased minimum serum glucose concentration (Cmin) by 12% and average serum glucose concentration over the first four hours (Cavg0-4) by 9% compared with placebo (p ≤ 0.05) [1]. Maximum serum C-peptide concentration and Cavg0-4 both increased by 7% after hydroxyglimepiride administration (p ≤ 0.05) [1]. In contrast, the carboxyl metabolite M2 exhibits no pharmacological activity in animal studies [1].

Pharmacodynamics Metabolite Activity Hypoglycemic Effect

Analytical Method Validation: Hydroxyglimepiride Quantification Achieves 0.313 ng/mL LLOQ with 96.4-102.5% Recovery

A validated HPLC-MS/MS method developed for simultaneous determination of glimepiride and hydroxyglimepiride in human plasma established distinct analytical performance parameters for the metabolite. For hydroxyglimepiride (M1), the method achieved a lower limit of quantification (LLOQ) of 0.313 ng/mL with a linear range of 0.313-100 ng/mL, while the parent drug glimepiride demonstrated an LLOQ of 1.25 ng/mL over a linear range of 1.25-400 ng/mL [1]. The metabolite assay exhibited extraction recovery rates ranging from 96.4% to 102.5%, with intra-day and inter-day relative standard deviation (RSD) below 10% [1].

Bioanalysis LC-MS/MS Method Validation

CYP2C9 Genetic Polymorphism Impact: Hydroxyglimepiride AUC Increases 28-54% in Variant Allele Carriers

In a pharmacogenetic study evaluating CYP2C9 polymorphism effects in 19 healthy Chinese volunteers, hydroxyglimepiride (measured as urinary hydroxyglimepiride) exposure showed substantial genotype-dependent variation. In CYP2C9*1/*3 heterozygous subjects, glimepiride AUCinf increased by 28% and T1/2 increased by 63% compared to wild-type CYP2C9*1/*1 individuals; in the single CYP2C9*3/*3 homozygous subject, glimepiride AUCinf increased by 54% and T1/2 increased by 235% [1]. These changes in parent drug pharmacokinetics directly reflect altered CYP2C9-mediated hydroxylation to hydroxyglimepiride, with reduced enzymatic activity leading to decreased metabolite formation [2].

Pharmacogenomics CYP2C9 Metabolic Variability

Drug-Drug Interaction Risk: Ferulic Acid Co-Administration Reduces Hydroxyglimepiride Clearance by 47.45% in Rat Model

In a pharmacokinetic interaction study in male Sprague Dawley rats, high-dose ferulic acid (40 mg/kg) co-administered with glimepiride (1.0 mg/kg) for 8 days significantly altered the pharmacokinetic profile of hydroxyglimepiride (OH-GLM). The clearance (CLz/F) of hydroxyglimepiride decreased by 47.45% compared to control animals receiving vehicle [1]. Concurrently, glimepiride Cmax decreased by 30.05%, Tmax increased by 95.87%, and t1/2z increased by 140.00% [1]. No statistically significant differences were observed with low-dose ferulic acid (20 mg/kg) [1].

Drug-Drug Interaction CYP2C9 Inhibition Metabolite Clearance

Hydroxyglimepiride (CAS 127554-89-6): Validated Application Scenarios for Scientific and Industrial Use


Therapeutic Drug Monitoring (TDM) and Severe Hypoglycemia Investigation

Hydroxyglimepiride quantification in patient serum provides diagnostic value in cases of severe hypoglycemia associated with glimepiride therapy. Serum concentrations of M1 can be determined using validated LC-MS/MS methods to assess whether metabolite accumulation contributes to prolonged hypoglycemic episodes [1]. The method enables simultaneous determination of glimepiride and M1 with LLOQ of 0.313 ng/mL and extraction recovery of 96.4-102.5%, supporting clinical toxicology and forensic investigations [2].

Bioequivalence and Generic Drug Development Studies

Regulatory bioequivalence studies for glimepiride formulations require simultaneous quantification of both parent drug and active metabolite M1. In single-dose crossover studies with 22 healthy volunteers receiving 2 mg glimepiride, the metabolite demonstrates delayed Tmax (4.2 ± 1.6 h vs. 2.7 ± 0.6 h) and lower Cmax (34 ± 11 μg/L vs. 188 ± 52 μg/L), requiring separate calibration standards for accurate pharmacokinetic parameter determination [3]. Hydroxyglimepiride reference material enables compliance with FDA and EMA bioanalytical method validation guidelines.

Pharmacogenetic and CYP2C9 Polymorphism Research

CYP2C9 genetic variants (*2 and *3 alleles) reduce enzymatic hydroxylation activity toward glimepiride, resulting in altered hydroxyglimepiride formation. In CYP2C9*1/*3 subjects, parent drug exposure increases by 28% with corresponding reduction in metabolite generation; CYP2C9*3/*3 homozygotes show 54% increased parent drug exposure [4]. Accurate quantification of hydroxyglimepiride in plasma and urine from genotyped subjects is essential for establishing population pharmacokinetic-pharmacogenetic models and personalized dosing algorithms [5].

Drug-Drug Interaction (DDI) Assessment Involving CYP2C9 Substrates

Compounds that modulate CYP2C9 activity, such as ferulic acid, alter the pharmacokinetics of hydroxyglimepiride independently of the parent drug. High-dose ferulic acid co-administration reduces hydroxyglimepiride clearance by 47.45% in preclinical models [6]. Analytical methods employing hydroxyglimepiride reference standards (linear range 0.313-100 ng/mL) enable precise measurement of metabolite exposure shifts in both preclinical DDI screening and clinical interaction studies involving CYP2C9 inhibitors or inducers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyglimepiride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.